molecular formula C14H15ClN2O2S B1389880 Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- CAS No. 1199215-55-8

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

Cat. No.: B1389880
CAS No.: 1199215-55-8
M. Wt: 310.8 g/mol
InChI Key: USWNPQPIDCRLDB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with additional substituents including an amino group, a chlorophenylmethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- typically involves the following steps:

    N-alkylation of primary amines: This step involves the reaction of a primary amine with an alkyl halide in the presence of a base to form a secondary amine.

    Sulfonamide formation: The secondary amine is then reacted with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields. The use of solvents like dimethylformamide or dichloromethane can also aid in the solubilization of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents.

    Biological Studies: The compound is studied for its potential effects on enzyme inhibition and protein binding.

    Industrial Applications: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the chlorophenylmethyl group can enhance binding affinity to specific protein targets, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenylmethyl group enhances its binding affinity to biological targets, while the sulfonamide group provides antimicrobial properties.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide (CAS No. 16803-92-2) is a notable example that exhibits various pharmacological effects, particularly as a selective inhibitor of cyclooxygenase-1 (COX-1) and as a potential modulator of carbonic anhydrases (CAs).

  • Chemical Formula : C13H13ClN2O2S
  • Molecular Weight : 296.77 g/mol
  • Structure : Contains a sulfonamide group with an amino and chlorophenyl substituent.

1. Analgesic Activity

Research indicates that 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide exhibits potent analgesic properties. In comparative studies, this compound demonstrated more effective pain relief than traditional analgesics like aspirin at dosages of 30 mg/kg. The mechanism of action is primarily attributed to its selective inhibition of COX-1, which plays a crucial role in the inflammatory response .

2. Inhibition of Carbonic Anhydrases

A series of studies have shown that benzenesulfonamide derivatives, including the compound , effectively inhibit various isoforms of carbonic anhydrases (CA I, II, and others). These enzymes are vital for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. The binding affinity of these compounds to CA isoforms was assessed using fluorescent thermal shift assays, revealing significant interactions .

Case Study 1: Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide were found to decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular effects mediated through calcium channel interactions .

Compound NameEffect on Perfusion PressureMechanism of Action
4-Amino-N-[(4-chlorophenyl)methyl]-N-methylDecreasedCalcium channel inhibition
4-(2-amino-ethyl)-benzenesulfonamideDecreasedCalcium channel inhibition
2-Hydrazinocarbonyl-benzenesulfonamideVariableUnknown

Case Study 2: Antitumor Activity

While some derivatives were synthesized for potential anticancer activity against mouse lymphoid leukemia, the specific compound did not exhibit significant antitumor effects in vivo. This highlights the need for further exploration into the structure-activity relationship to enhance efficacy against cancer cells .

Properties

IUPAC Name

4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWNPQPIDCRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180955
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-55-8
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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